

# The Discovery and History of LY134046: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY134046

Cat. No.: B1675569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**LY134046**, chemically identified as 8,9-dichloro-2,3,4,5-tetrahydro-1H-1-benzazepine, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme is responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline). Developed by Eli Lilly and Company, **LY134046** emerged from research programs aimed at understanding the physiological roles of epinephrine in both the central nervous system and the periphery. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to **LY134046**.

## Introduction: The Dawn of PNMT Inhibition

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the terminal amine of norepinephrine, yielding epinephrine. This enzymatic step is the final and rate-limiting stage in the biosynthesis of epinephrine, a critical catecholamine involved in the "fight-or-flight" response, cardiovascular regulation, and various central nervous system functions.

The development of selective PNMT inhibitors was driven by the need to create research tools to elucidate the specific roles of epinephrine and to explore the therapeutic potential of modulating its synthesis. It was hypothesized that inhibiting PNMT could offer novel treatments

for conditions such as hypertension, anxiety, and potentially other central nervous system disorders.

## Discovery and Early History of LY134046

**LY134046** was synthesized and characterized by scientists at Eli Lilly and Company. While the precise date of its initial synthesis is not readily available in the public domain, publications referencing its use in pharmacological studies appeared as early as 1983. This indicates that its discovery and initial characterization likely occurred in the late 1970s or early 1980s.

The "LY" designation in its name is consistent with Eli Lilly's compound nomenclature. Early studies with **LY134046** focused on its effects on the cardiovascular system and its potential as an antihypertensive agent. Subsequent research explored its impact on the central nervous system and behavior.

## Mechanism of Action

**LY134046** exerts its pharmacological effects by selectively inhibiting the enzyme phenylethanolamine N-methyltransferase. By blocking this enzyme, **LY134046** prevents the conversion of norepinephrine to epinephrine. This leads to a reduction in epinephrine levels in tissues where PNMT is expressed, most notably the adrenal medulla and specific adrenergic neurons in the brainstem. The selectivity of **LY134046** for PNMT over other methyltransferases and adrenergic receptors was a key aspect of its development.

## Signaling Pathway of Epinephrine Synthesis and Inhibition by LY134046

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Discovery and History of LY134046: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675569#ly134046-discovery-and-history\]](https://www.benchchem.com/product/b1675569#ly134046-discovery-and-history)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)